Prednicarbate

概要

説明

プレドニカルベートは、アトピー性皮膚炎などの炎症性皮膚疾患の治療に用いられる主に局所治療薬として使用される合成コルチコステロイドです。 プレドニカルベートは、非ハロゲン化されたプレドニゾロンの二重エステル誘導体であり、有利なベネフィットリスク比、皮膚萎縮を引き起こす可能性が低く、高い抗炎症作用を備えています .

準備方法

合成経路と反応条件: プレドニカルベートは、プレドニゾロンを原料とする一連の化学反応によって合成されます。このプロセスには、プレドニゾロンをクロロギ酸エチルでエステル化して17-エチルカルボネートエステルを形成することが含まれます。 続いて、21-ヒドロキシル基をプロピオン酸でエステル化して最終生成物を形成します .

工業的製造方法: プレドニカルベートの工業的製造には、乳化可能なペーストとナノエマルジョンの調製が含まれます。 乳化可能なペーストは、ペゴキソール-7-ステアレートを乳化剤として使用して調製され、低速撹拌により、高温での高いコーティング性能と安定性が確保されます . ナノエマルジョンは、マイクロフルイダイゼーションやピストンギャップホモジナイザーなどの高圧ホモジナイゼーション技術を使用して製造されます .

化学反応解析

反応の種類: プレドニカルベートは、熱分解や賦形剤との相互作用など、さまざまな化学反応を起こします。 示差走査熱量測定(DSC)や熱重量測定(TG)などの熱分析技術が、その熱挙動の研究に使用されてきました .

一般的な試薬と条件: プレドニカルベートの熱分解には、炭素17に結合したカルボネート基の脱離が含まれ、炭素17と炭素16の間の二重結合が形成されます . グリセリルステアレートなどの賦形剤の存在は、分解反応を促進する可能性があります .

形成される主な生成物: プレドニカルベートの熱分解中に形成される主な生成物は、カルボネート基の脱離に由来する、炭素17と炭素16の間に二重結合を持つ化合物です .

科学研究の応用

プレドニカルベートは、皮膚科学における応用について広く研究されてきました。 プレドニカルベートは、アトピー性皮膚炎などのコルチコステロイドに反応する皮膚症の炎症やそう痒の症状の治療に用いられます . プレドニカルベートは、有利なベネフィットリスク比と皮膚萎縮を引き起こす可能性が低いため、子供、高齢者、長期治療が必要な患者に対する長期的な断続的治療の理想的な選択肢となっています .

プレドニカルベートは、皮膚科学における応用に加えて、固体脂質ナノ粒子に組み込まれて、ヒト皮膚への浸透を高めることがされています。 このアプローチは、従来のクリーム製剤と比較して、薬物浸透を30%向上させることが示されています .

化学反応の分析

Thermal Decomposition Studies

Prednicarbate undergoes thermal degradation when subjected to elevated temperatures. Various studies have utilized techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to investigate its thermal stability and decomposition kinetics.

-

Thermal Stability : The presence of excipients such as stearyl alcohol and glyceryl stearate has been shown to decrease the thermal stability of this compound. For instance, the thermal decomposition onset temperature was reduced by approximately 37 °C in mixtures with these excipients compared to this compound alone .

-

Decomposition Products : The first step of thermal decomposition involves the elimination of a carbonate group from the molecule, leading to the formation of a double bond between carbon atoms C17 and C16. This transformation was confirmed through spectroscopic methods including IR and NMR .

Kinetic Parameters of Decomposition

The kinetics of this compound's decomposition have been analyzed using both isothermal and non-isothermal methods. Key findings include:

-

Activation Energy : The activation energy (

) for the first step of thermal decomposition was found to decrease by approximately 45% when this compound was mixed with excipients compared to its pure form. This suggests that the presence of excipients significantly influences the stability and degradation pathway of the compound . -

Kinetic Models : The Arrhenius equation was employed to model the temperature dependence of the reaction rates, while Ozawa's method provided further insights into non-isothermal degradation behavior.

Compatibility Studies

Compatibility studies are crucial for understanding how this compound interacts with various excipients in pharmaceutical formulations.

-

Physical Mixtures : In 1:1 physical mixtures with glyceryl stearate, significant changes were observed in the IR spectra, indicating chemical interactions due to heating. Notably, a stretching band associated with the carbonate group diminished, while bands corresponding to ester groups emerged .

-

Thermal Profiles : The thermal profiles of these mixtures revealed that interactions could lead to altered degradation pathways, affecting both efficacy and safety in topical applications.

科学的研究の応用

Clinical Applications

Prednicarbate is primarily utilized in the following clinical scenarios:

- Atopic Dermatitis : Studies show that this compound emollient cream (0.1%) significantly improves symptoms in pediatric patients with atopic dermatitis. In a clinical trial, 78% of patients achieved ≥75% clearance of disease after 22 days of treatment .

- Psoriasis : Due to its favorable safety profile, this compound is also used to manage psoriasis flare-ups, where traditional corticosteroids may pose a higher risk of adverse effects .

- Contact Dermatitis : this compound has demonstrated efficacy in treating irritant and allergic contact dermatitis by reducing inflammation and pruritus .

Efficacy Data

A summary of clinical studies highlights the efficacy of this compound:

Safety Profile

This compound has a favorable safety profile:

- Minimal systemic absorption reduces the risk of hypothalamic-pituitary-adrenal axis suppression.

- Common adverse events include mild skin irritation or atrophy, observed in approximately 12% of patients during long-term studies .

- No significant mutagenic activity was noted in preclinical studies .

Case Study 1: Pediatric Atopic Dermatitis

A clinical trial involving pediatric patients demonstrated that treatment with this compound emollient cream resulted in significant improvements across various skin parameters (erythema, excoriation) within the first week of treatment. The study concluded that this compound is both safe and effective for managing atopic dermatitis in children .

Case Study 2: Long-term Application

In a long-term study assessing the effects of prolonged use (up to 12 months), this compound was applied extensively without inducing signs of topical atrophy or significant adverse effects. This supports its utility as a long-term treatment option for chronic dermatoses where steroid use is necessary .

作用機序

プレドニカルベートは、抗炎症作用、抗そう痒作用、血管収縮作用によって効果を発揮します。 さらに、プレドニカルベートは、ケラチノサイト内のインターロイキン1-アルファサイトカインを阻害し、炎症と皮膚の厚みを軽減します .

類似の化合物との比較

プレドニカルベートは、ヒドロコルチゾンと効力が似ていますが、皮膚萎縮を引き起こす可能性は低くなっています . プレドニゾロン、ヒドロコルチゾン、メチルプレドニゾロンなどの他の類似の化合物があります。 プレドニカルベートは、非ハロゲン化された構造と二重エステル製剤により、有利なベネフィットリスク比と高い抗炎症作用を備えているという点でユニークです .

類似の化合物のリスト:- プレドニゾロン

- ヒドロコルチゾン

- メチルプレドニゾロン

類似化合物との比較

Prednicarbate is similar in potency to hydrocortisone but has a lower potential for causing skin atrophy . Other similar compounds include prednisolone, hydrocortisone, and methylprednisolone. This compound’s uniqueness lies in its nonhalogenated structure and double-ester formulation, which provide a favorable benefit-risk ratio and high anti-inflammatory action .

List of Similar Compounds:- Prednisolone

- Hydrocortisone

- Methylprednisolone

This compound stands out due to its low potential for causing skin atrophy and its suitability for long-term intermittent treatment .

生物活性

Prednicarbate is a topical corticosteroid that exhibits significant biological activity, particularly in the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This article delves into its mechanisms of action, efficacy, safety, and comparative studies with other corticosteroids.

This compound operates primarily through its interaction with glucocorticoid receptors. It exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties, which are characteristic of corticosteroids. The exact mechanism is not fully elucidated; however, it is believed to involve:

- Induction of phospholipase A2 inhibitory proteins (lipocortins), which inhibit the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes .

- Binding to glucocorticoid response elements (GRE) in nuclear and mitochondrial DNA, modulating transcription factors involved in inflammatory responses and cellular differentiation .

Atopic Dermatitis

A study evaluating a 0.1% emollient cream formulation of this compound demonstrated its effectiveness in pediatric patients with atopic dermatitis. Key findings included:

- Improvement Scores : The percentage of patients achieving at least 75% clearance increased from 33% on day 8 to 78% by day 22 .

- Adverse Events : Mild to moderate adverse events were reported in 47.5% of patients, with no serious drug-related complications noted .

Another clinical trial comparing this compound ointment (0.25%) to a vehicle control showed statistically significant superiority in efficacy for treating atopic dermatitis .

Comparative Efficacy

This compound has been compared with other topical corticosteroids in terms of effectiveness and safety. A meta-analysis indicated:

- Effectiveness : this compound showed an effectiveness rate of 84.9%, compared to 69.7% for fluocortin, with fewer adverse effects (3.5% for this compound vs. 4.9% for fluocortin) .

- Cost-Effectiveness : The total expected cost per patient treated was lower for this compound, making it a more economically favorable option compared to fluocortin .

Safety Profile

Long-term studies have shown that even extensive use of this compound does not lead to significant systemic effects or suppression of the hypothalamic-pituitary-adrenal (HPA) axis. In one study involving extreme long-term application (up to 12 months), no signs of topical atrophy were observed, indicating a favorable safety profile for chronic use .

Summary of Adverse Effects

| Adverse Effect | Percentage (%) |

|---|---|

| Mild to Moderate Events | 47.5 |

| Atrophy Signs | 12 |

特性

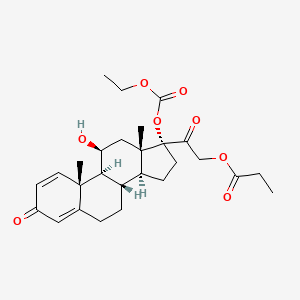

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPXMHRZILFCKX-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045502 | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In common with other topical corticosteroids, prednicarbate has anti-inflammatory, antipruritic, and vasoconstrictive properties. In general, the mechanism of the anti-inflammatory activity of topical steroids is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Prednicarbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

73771-04-7 | |

| Record name | Prednicarbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73771-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednicarbate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednicarbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednicarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V901LV1K7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Prednicarbate is a synthetic, non-halogenated corticosteroid classified as having moderate to high potency. [, , ] It works by penetrating the skin and binding to glucocorticoid receptors in the cytoplasm of cells. This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ] The downstream effects include suppression of inflammatory mediators, reduction in inflammatory cell infiltration, and inhibition of keratinocyte proliferation. [, , ]

A: this compound is a double ester derivative of Prednisolone. [, ] Its unique structure undergoes rapid metabolism during skin permeation, primarily to Prednisolone, its active metabolite. [, , ] This rapid conversion contributes to its potent anti-inflammatory action while minimizing systemic exposure and reducing the risk of local side effects like skin atrophy. [, , , ]

A: The molecular formula of this compound is C27H36O8, and its molecular weight is 476.57 g/mol. []

A: Yes, spectroscopic data, including 1H-NMR and mass spectrometry (MS) data, have been reported for this compound. [] Additionally, its crystal structure has been determined using synchrotron X-ray powder diffraction and density functional techniques. []

A: While this compound is generally well-tolerated, it can be incompatible with some active ingredients, such as Calcipotriol. [, ] Formulating stable combinations may require the use of specific solvents like polyoxypropylene-15 stearyl ether (PSE) and antioxidants to prevent degradation. [, ]

ANone: This section is not applicable as the provided research papers do not focus on the catalytic properties of this compound. this compound is a pharmaceutical compound primarily studied for its therapeutic applications.

ANone: The provided research papers primarily focus on experimental investigations of this compound. While computational methods could potentially offer valuable insights into its properties and behavior, the current literature lacks specific details on the application of such techniques to this compound.

A: The double-ester structure of this compound, with an ethyl carbonate at position 17 and a propionate ester at position 21, plays a crucial role in its pharmacological profile. [, ] It increases lipophilicity, facilitating skin penetration and enhancing its topical potency. [, , ] Additionally, the esters undergo rapid hydrolysis by skin esterases, leading to the formation of Prednisolone, the active metabolite. [, , ] This rapid conversion contributes to its high anti-inflammatory efficacy while minimizing systemic exposure and side effects. [, , , ]

A: Studies comparing this compound with other corticosteroids, such as betamethasone 17-valerate and mometasone furoate, demonstrate its lower potential for causing skin atrophy. [, , ] This difference is attributed to its rapid metabolism in the skin, leading to a shorter duration of action and reduced local side effects. [, ]

A: this compound is available in various formulations, including ointments, creams, and emulsions. [, ] Research indicates that the choice of vehicle influences its release and efficacy. [] For instance, incorporating this compound into nanoemulsions has been explored as a means to improve its delivery and bioavailability. [] Additionally, using specific solvents like PSE and antioxidants can enhance its stability in formulations containing incompatible ingredients. [, ]

ANone: The provided research papers do not explicitly discuss SHE (Safety, Health, and Environment) regulations related to this compound. As a pharmaceutical compound, its development, manufacturing, and distribution are subject to stringent regulatory guidelines to ensure its safety and efficacy.

A: this compound is designed for topical application and exhibits low systemic absorption. [, , ] Upon application, it undergoes rapid metabolism in the skin, primarily to Prednisolone, by skin esterases. [, , ] Further metabolism occurs in the liver, resulting in metabolites with significantly reduced glucocorticoid activity. [] Excretion primarily occurs via the kidneys. []

A: Studies have shown that even extensive topical application of this compound in both healthy individuals and patients with dermatological conditions does not lead to significant suppression of plasma cortisol levels, indicating a low risk of HPA axis suppression. [, , ]

A: Clinical trials have demonstrated the efficacy and safety of this compound in treating atopic dermatitis in both adults and children. [, , , , , ] this compound effectively relieves inflammation, reduces pruritus, and improves the overall severity of atopic dermatitis symptoms. [, , , , , ]

A: Yes, this compound has shown efficacy in treating various other dermatological conditions, including psoriasis, contact dermatitis, and other inflammatory skin disorders. [, , , , , ]

ANone: This section is not directly addressed in the provided research papers. Resistance mechanisms typically relate to antimicrobial agents, and this compound's primary mechanism of action is anti-inflammatory. While some individuals may exhibit a reduced response to corticosteroids, this is not generally considered a form of acquired resistance.

ANone: This section is not included as requested. For information on side effects, interactions, or contraindications, please refer to the drug information leaflet or consult with a healthcare professional.

A: Research exploring alternative drug delivery systems for this compound is ongoing. One approach involves incorporating this compound into nanoemulsions to potentially improve its skin penetration and bioavailability. [] This method aims to enhance its therapeutic effect while minimizing the required dose and reducing potential side effects.

ANone: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into the investigation of specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

A: Analytical techniques for quantifying this compound typically involve chromatographic methods, such as high-performance liquid chromatography (HPLC), often coupled with suitable detection methods like UV detection. These techniques enable accurate and sensitive determination of this compound concentrations in various matrices. []

ANone: The environmental impact and degradation pathways of this compound have not been extensively studied in the provided research papers. As a pharmaceutical compound, its presence in the environment raises concerns about potential ecotoxicological effects. Further research is necessary to assess its environmental fate and potential risks.

ANone: These sections are not directly addressed in the provided research papers, which primarily focus on the pharmacological and clinical aspects of this compound. Further research may be required to comprehensively understand these specific aspects.

A: Yes, several alternative treatments exist for conditions commonly treated with this compound, including other topical corticosteroids, calcineurin inhibitors like pimecrolimus and tacrolimus, and non-pharmacological approaches such as wet wraps and emollients. The choice of treatment depends on factors like the specific condition, severity, patient age, and individual preferences. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。